molecular formula C19H21N3O5S B2551370 N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide CAS No. 1189946-86-8

N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide

Cat. No.: B2551370
CAS No.: 1189946-86-8
M. Wt: 403.45
InChI Key: DKAZQPRFAFDXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenethyl group linked to a benzo[e][1,2,4]thiadiazine-1,1-dioxide heterocycle. Such compounds are often explored for antimicrobial, antiparasitic, or central nervous system (CNS) activities due to structural similarities with bioactive heterocycles like benzodiazepines or thiadiazoles .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-26-15-8-7-13(11-16(15)27-2)9-10-20-19(23)12-18-21-14-5-3-4-6-17(14)28(24,25)22-18/h3-8,11H,9-10,12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAZQPRFAFDXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide, with CAS number 887213-94-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H27N3O7SC_{27}H_{27}N_{3}O_{7}S, with a molecular weight of approximately 537.6 g/mol. The structure includes a 1,2,4-benzothiadiazine ring which is known for various biological activities including antibacterial and anticancer properties. The presence of the dimethoxyphenethyl group may enhance its interaction with biological targets due to increased lipophilicity and hydrogen bonding potential.

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of thiadiazole have shown promising results in inhibiting the growth of HeLa and MCF-7 cell lines. In one study, compounds similar to this compound were evaluated using the MTT assay, revealing IC50 values as low as 29 µM against HeLa cells .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the thiadiazine ring followed by acylation with the dimethoxyphenethyl group. Detailed synthetic routes are crucial for understanding how modifications can affect biological activity.

Study on Thiadiazole Derivatives

A study focusing on various thiadiazole derivatives demonstrated that structural modifications could lead to enhanced cytotoxicity against cancer cell lines. The incorporation of additional functional groups often resulted in improved interaction with cellular targets .

Comparative Analysis Table

CompoundStructureIC50 (HeLa)IC50 (MCF-7)Activity Type
Compound 3dThiadiazole with phthalimide29 µM73 µMCytotoxic
N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido...)Benzothiadiazine derivativeTBDTBDTBD

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains with promising results.

Activity Type Target Organisms Mechanism
AntimicrobialBacteria (e.g., E. coli) and fungi (e.g., Candida spp.)Disruption of cell membranes and metabolic inhibition

The compound's mechanism of action appears to involve the disruption of microbial cell membranes and inhibition of essential metabolic pathways, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

In vitro studies have shown that this compound possesses significant anticancer properties against various cancer cell lines. It has been tested on breast (MCF-7), colon (HCT116), lung (A549), and prostate (PC-3) cancer cells.

Cancer Type Cell Line IC50 (µM) Mechanism
BreastMCF-75.0Apoptosis induction via topoisomerase inhibition
ColonHCT1166.0Apoptosis induction via ROS generation
LungA5494.5Cell cycle arrest in G1 phase
ProstatePC-37.0Inhibition of DNA replication

The compound has demonstrated cytotoxic effects at low micromolar concentrations and is linked to apoptosis induction through interactions with topoisomerase enzymes. This suggests its potential as an anticancer agent.

Case Studies

Recent studies have examined the effects of this compound on human cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced significant levels of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress was correlated with increased apoptosis rates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives

  • N-(3,4-dimethoxyphenethyl)-2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylthio)acetamide (Compound 14)

    • Structural Differences : Replaces the benzo[e][1,2,4]thiadiazine-1,1-dioxide core with a 1,3,4-thiadiazole ring bearing a nitrofuran substituent.
    • Pharmacological Data : Exhibits antileishmanial activity (IC₅₀ = 19.1 μM against promastigotes) .
    • Key Contrasts : The nitrofuran group may confer higher cytotoxicity compared to the sulfone group in the target compound.
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Structural Differences: Lacks the dimethoxyphenethyl group and thiadiazine sulfone; instead, features a dichlorophenyl-thiazole scaffold.

Benzothiazine and Pyrazolo-Benzothiazine Derivatives

  • 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide

    • Structural Differences : Incorporates a pyrazolo-benzothiazine fused ring system with a fluorobenzyl group.
    • Pharmacological Relevance : Pyrazolo-benzothiazines are studied for anti-inflammatory and antimicrobial properties, though specific data for this compound are unreported .
  • N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

    • Structural Differences : Contains a benzothiazin-3-one core instead of the sulfone-modified thiadiazine. The hydroxyamide group may enhance metal chelation or enzyme inhibition .

Phenethyl-Acetamide Analogues

  • N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(3,4-dimethoxyphenethyl)acetamido)acetamide Structural Differences: Shares the 3,4-dimethoxyphenethyl group but includes a tert-butyl and chlorophenyl substituent.
  • N-(2,2-Dimethoxyethyl)-N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (1a)

    • Structural Differences : Features a dimethoxyethyl side chain and lacks heterocyclic sulfone groups.
    • Synthesis : Obtained in 77% yield via amide acetal formation, emphasizing the versatility of dimethoxyphenethyl motifs in medicinal chemistry .

Pharmacological and Physicochemical Comparisons

Table 1: Key Pharmacological and Structural Properties

Compound Core Structure Substituents IC₅₀/Activity Key Feature Reference
Target Compound Benzo[e]thiadiazine-1,1-dioxide 3,4-Dimethoxyphenethyl Not reported Sulfone-enhanced stability
Compound 14 1,3,4-Thiadiazole 5-Nitrofuran, 3,4-dimethoxyphenethyl 19.1 μM (antileishmanial) Nitrofuran cytotoxicity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole Dichlorophenyl Structural β-lactam mimic Hydrogen-bonded dimerization
N-(tert-butyl)-2-(4-chlorophenyl)-...acetamide Acetamide tert-Butyl, chlorophenyl Not reported High synthetic yield (98%)

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
Target Compound ~435 2.8 <0.1 (aqueous)
Compound 14 ~449 3.1 <0.05 (aqueous)
N-Hydroxy-2-(3-oxo-...acetamide ~252 1.9 >1 (aqueous)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide, and how can intermediates be validated?

  • Methodology : The compound can be synthesized via coupling reactions between substituted phenethylamines and thiadiazine-acetamide precursors. Key steps include:

  • Step 1 : Preparation of the 1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl acetic acid moiety using sulfonation and cyclization reactions .
  • Step 2 : Amide bond formation with 3,4-dimethoxyphenethylamine under carbodiimide coupling conditions (e.g., EDC/HOBt) .
  • Validation : Intermediates should be characterized by 1H^1H-/13C^{13}C-NMR, mass spectrometry, and elemental analysis to confirm purity and structural integrity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Key Techniques :

  • NMR Spectroscopy : Assign methoxy (δ3.73.9\delta \sim3.7–3.9 ppm) and acetamide (δ2.12.3\delta \sim2.1–2.3 ppm) protons. Aromatic protons in the benzo-thiadiazine ring appear as multiplet signals (δ6.88.2\delta \sim6.8–8.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemical ambiguities and confirm the 1,1-dioxido configuration .

Q. How can preliminary biological activity screening be designed for this compound?

  • Protocol :

  • Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) with positive controls like ciprofloxacin or fluconazole .
  • Antioxidant Studies : Employ DPPH radical scavenging or FRAP assays to assess redox activity .
  • Dosage : Test concentrations ranging from 1–100 µM, with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What computational strategies can optimize the synthesis and predict pharmacological activity?

  • Approach :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction intermediates and transition states, reducing trial-and-error experimentation .
  • Molecular Docking : Simulate interactions with biological targets (e.g., bacterial DNA gyrase or fungal lanosterol demethylase) to prioritize derivatives for synthesis .
  • ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can contradictory data in biological assays (e.g., antimicrobial vs. antioxidant activity) be resolved?

  • Resolution Framework :

  • Dose-Response Analysis : Determine if dual activity arises from concentration-dependent mechanisms (e.g., redox modulation at low doses vs. membrane disruption at high doses) .
  • Structural Analogues : Synthesize derivatives with modifications to the dimethoxyphenethyl or thiadiazine moieties to isolate functional groups responsible for each activity .
  • Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes in treated microbial cells, clarifying mode of action .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Process Optimization :

  • Flow Chemistry : Implement continuous-flow reactors for amide coupling steps to enhance reproducibility and reduce side reactions .
  • Purification : Use preparative HPLC with C18 columns (gradient: 10–90% acetonitrile/water) for large-scale isolation .
  • Quality Control : Monitor batch consistency via LC-MS and 1H^1H-NMR (≥95% purity threshold) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.